molecular formula C7H15Cl2N2O2P B1637513 Cyclophosphamide-d4 CAS No. 59720-10-4

Cyclophosphamide-d4

Número de catálogo: B1637513
Número CAS: 59720-10-4
Peso molecular: 265.11 g/mol
Clave InChI: CMSMOCZEIVJLDB-CTVJKLEYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclophosphamide-d4 is a deuterated form of cyclophosphamide, a well-known alkylating agent used in chemotherapy and immunosuppressive therapy. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. Cyclophosphamide itself is used to treat various cancers, including lymphomas, leukemias, and solid tumors, as well as autoimmune diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclophosphamide-d4 can be synthesized through the deuteration of cyclophosphamide. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the use of deuterated reagents in the presence of a catalyst. For example, cyclophosphamide can be reacted with deuterated water (D2O) in the presence of a suitable catalyst to achieve the deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure complete deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Cyclophosphamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Role as an Internal Standard
CP-d4 is primarily utilized as an internal standard in analytical methods for quantifying CP and its active metabolite, 4-hydroxycyclophosphamide (4-OHCP). Its deuterated nature provides a distinct mass signature that facilitates precise measurement in complex biological matrices such as plasma and dried blood spots (DBS). For instance, studies have demonstrated the successful development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods that incorporate CP-d4 to enhance the accuracy of CP and 4-OHCP quantification .

Case Study: Validation Methodology
A notable study validated a UPLC-MS/MS method using CP-d4 as an internal standard, achieving lower limits of quantification (LLOQ) of 5 ng/mL for CP and 2.5 ng/mL for 4-OHCP. This method was designed to meet FDA guidelines and demonstrated improved sensitivity compared to previous techniques . The study highlighted the importance of using CP-d4 for reliable pharmacokinetic assessments in patients undergoing cyclophosphamide therapy.

Therapeutic Drug Monitoring

Enhancing Treatment Efficacy
Therapeutic drug monitoring (TDM) is crucial in optimizing cyclophosphamide therapy due to its variable metabolism among patients. By measuring the concentration of 4-OHCP, clinicians can adjust dosages to maximize efficacy while minimizing toxicity. The use of CP-d4 in TDM allows for more accurate assessments of drug levels, facilitating personalized medicine approaches .

Phenotyping Studies
Research has shown that the bioactivity ratio of 4-OHCP to CP levels can indicate patient metabolism profiles. In a study involving Malay cancer patients, phenotyping based on this ratio revealed that a significant portion exhibited ultrarapid metabolism, suggesting potential adjustments in dosing regimens based on individual metabolic capacity . The incorporation of CP-d4 in these studies aids in accurately determining these ratios.

Analytical Method Development

Innovative Sampling Techniques
The development of volumetric absorptive microsampling (VAMS) techniques has further enhanced the application of CP-d4 in analytical chemistry. VAMS allows for smaller sample volumes and is less influenced by hematocrit levels, which can affect traditional blood sampling methods. Studies utilizing VAMS with CP-d4 have reported improved selectivity and sensitivity in detecting cyclophosphamide and its metabolites .

Comparative Analysis of Methods
A comparative analysis indicated that methods using CP-d4 provided better recovery rates and lower variability than those relying solely on non-labeled compounds. This improvement is critical for ensuring the reliability of pharmacokinetic data necessary for effective clinical decision-making .

Summary Table: Key Applications of Cyclophosphamide-d4

ApplicationDescriptionBenefits
Pharmacokinetic Studies Used as an internal standard in UPLC-MS/MS methodsEnhanced accuracy in drug quantification
Therapeutic Drug Monitoring Assists in personalizing cyclophosphamide therapyOptimizes efficacy while reducing toxicity
Analytical Method Development Supports innovative sampling techniques like VAMSImproved sensitivity and selectivity

Mecanismo De Acción

Cyclophosphamide-d4, like cyclophosphamide, is a prodrug that requires metabolic activation. It is metabolized in the liver by cytochrome P450 enzymes to form 4-hydroxythis compound. This metabolite then undergoes further conversion to form phosphoramide mustard, which is the active cytotoxic agent. Phosphoramide mustard alkylates DNA, leading to cross-linking and inhibition of DNA replication, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparación Con Compuestos Similares

Uniqueness: Cyclophosphamide-d4 is unique due to its deuterated nature, which allows for detailed studies of its metabolic pathways and pharmacokinetics. The presence of deuterium atoms can provide insights into the stability and reactivity of the compound compared to its non-deuterated counterpart .

Actividad Biológica

Cyclophosphamide-d4 is a deuterated form of cyclophosphamide, a widely used chemotherapeutic agent. The incorporation of deuterium allows for enhanced tracking and quantification in biological studies, providing insights into its metabolism and biological activity. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

Cyclophosphamide acts as a bifunctional alkylating agent , primarily through its active metabolites, 4-hydroxycyclophosphamide and phosphoramide mustard. The mechanism involves:

  • DNA Alkylation : Cyclophosphamide forms covalent bonds with DNA, leading to cross-linking that inhibits DNA replication and transcription. This process ultimately triggers apoptosis in rapidly dividing cells, making it effective against various cancers .
  • Metabolism : Cyclophosphamide is metabolized by cytochrome P450 enzymes, predominantly CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. The metabolic conversion to 4-hydroxycyclophosphamide is crucial for its cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound offers insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Administered intravenously or orally, cyclophosphamide is rapidly absorbed.
  • Distribution : It distributes widely in tissues, with a volume of distribution ranging from 0.5 to 1 L/kg.
  • Metabolism : The deuterated compound undergoes similar metabolic pathways as non-deuterated cyclophosphamide but may exhibit altered kinetics due to the presence of deuterium .
  • Excretion : Primarily excreted via urine as metabolites.

Clinical Applications

This compound has significant implications in both oncology and immunology:

  • Cancer Treatment : It is used in various malignancies such as lymphomas, breast cancer, and leukemia. A study demonstrated that metronomic dosing of cyclophosphamide improved outcomes in pediatric patients with rhabdomyosarcoma .
  • Autoimmune Disorders : At lower doses, cyclophosphamide serves as an immunosuppressant for conditions like lupus and vasculitis .

Research Findings

Recent studies highlight the following findings related to the biological activity of this compound:

  • Pharmacogenetic Variability : Genetic polymorphisms in metabolic enzymes (e.g., CYP2B6) can influence the efficacy and toxicity of cyclophosphamide-based therapies .
  • Toxicity Profiles : Continuous low-dose administration has been associated with reduced toxicity while maintaining therapeutic efficacy .
  • Enhanced Tracking : The deuterated form allows researchers to better trace metabolic pathways using advanced analytical techniques such as mass spectrometry .

Data Table

The following table summarizes key characteristics and findings related to this compound:

FeatureThis compound
Molecular Formula C₇H₁₁Cl₂N₂O₃P-d₄
Mechanism of Action Alkylating agent; DNA cross-linking
Primary Metabolites 4-Hydroxycyclophosphamide
Clinical Uses Cancer therapy; autoimmune disorders
Key Enzymes Involved CYP2B6, CYP3A4
Pharmacogenetic Factors Variability in response due to genetic polymorphisms

Case Studies

  • Pediatric Rhabdomyosarcoma Study :
    • A clinical trial involving continuous low doses of cyclophosphamide showed improved survival rates among pediatric patients with high-risk rhabdomyosarcoma .
  • Sickle Cell Disease Treatment :
    • In a study on haploidentical stem cell transplantation for sickle cell disease patients, cyclophosphamide was administered at a dose of 50 mg/kg. The pharmacokinetics were closely monitored to assess drug levels over time .

Propiedades

IUPAC Name

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSMOCZEIVJLDB-CTVJKLEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975130
Record name 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59720-10-4
Record name 4,4-6,6-D4-Cyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.